Lead bromate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

34018-28-5 |

|---|---|

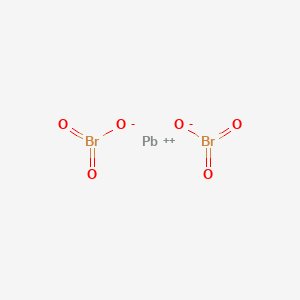

Molecular Formula |

Br2O6P |

Molecular Weight |

463 g/mol |

IUPAC Name |

lead(2+);dibromate |

InChI |

InChI=1S/2BrHO3.Pb/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 |

InChI Key |

RDQAROAGXMVOKC-UHFFFAOYSA-L |

SMILES |

[O-]Br(=O)=O.[O-]Br(=O)=O.[Pb+2] |

Canonical SMILES |

[O-]Br(=O)=O.[O-]Br(=O)=O.[Pb+2] |

Other CAS No. |

34018-28-5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Lead Bromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of lead(II) bromate (B103136), Pb(BrO₃)₂. The information is curated for professionals in research and development who require detailed experimental protocols and precise data on this inorganic compound.

Properties of Lead(II) Bromate

Lead(II) bromate is a colorless, crystalline solid. It exists as a monohydrate (Pb(BrO₃)₂ · H₂O) and is known to be a toxic substance.[1] Due to the presence of lead, this compound and its derivatives can pose health risks, affecting the hematopoietic, nervous, and digestive systems.[2]

Physicochemical Properties

A summary of the key quantitative properties of lead(II) bromate is presented in the table below.

| Property | Value | Notes |

| Molecular Formula | Pb(BrO₃)₂ | |

| Molecular Weight | 463.00 g/mol | [1] |

| Appearance | Colorless monoclinic crystals | [2] |

| Density | 5.53 g/cm³ | [1] |

| Solubility in Water | 1.38 g/100 mL at 20 °C | For the monohydrate form.[3] Slightly soluble in cold water, more soluble in hot water.[1] |

| Thermal Decomposition | Decomposes at ~180 °C | [3] |

Structural Information

Synthesis of Lead(II) Bromate

Lead(II) bromate can be synthesized through two primary methods: a precipitation reaction involving a soluble lead salt and an alkali bromate, or the reaction of lead carbonate with bromic acid.[2]

Synthesis via Precipitation Reaction

This is the more common laboratory method for preparing lead(II) bromate. It involves the metathesis reaction between a soluble lead(II) salt, such as lead(II) acetate (B1210297) or lead(II) nitrate, and a soluble alkali bromate, typically potassium bromate.

A detailed experimental protocol for the synthesis of lead chromate, a compound prepared by a similar precipitation method, can be adapted for the synthesis of this compound.

-

Preparation of Reactant Solutions:

-

Prepare a solution of a soluble lead(II) salt, such as lead(II) acetate or lead(II) nitrate, by dissolving a stoichiometric amount in deionized water.

-

Prepare a separate solution of potassium bromate by dissolving a stoichiometric amount in deionized water.

-

-

Precipitation:

-

Slowly add the potassium bromate solution to the lead(II) salt solution with constant stirring. A white precipitate of lead(II) bromate will form immediately.

-

-

Digestion of the Precipitate:

-

Gently heat the mixture to just below boiling for a short period. This process, known as digestion, encourages the formation of larger, more easily filterable crystals.

-

-

Isolation and Purification:

-

Allow the precipitate to settle, and then separate it from the supernatant by vacuum filtration using a Buchner funnel.

-

Wash the collected precipitate several times with small portions of cold deionized water to remove any soluble impurities, such as the potassium salt byproduct.

-

Finally, wash the precipitate with a small amount of ethanol (B145695) or acetone (B3395972) to aid in drying.

-

-

Drying:

-

Dry the purified lead(II) bromate in a desiccator over a suitable drying agent or in a drying oven at a low temperature (e.g., 60-80 °C) to avoid thermal decomposition.

-

Synthesis from Lead Carbonate and Bromic Acid

This method involves the direct reaction of an insoluble lead salt, lead carbonate, with bromic acid. The reaction produces this compound, water, and carbon dioxide gas.

-

Reaction Setup:

-

In a fume hood, add a stoichiometric amount of lead carbonate powder to a solution of bromic acid with stirring. Effervescence due to the release of carbon dioxide will be observed.

-

-

Reaction Completion:

-

Continue stirring until the effervescence ceases, indicating the completion of the reaction. Gentle heating may be applied to ensure the reaction goes to completion.

-

-

Isolation of Product:

-

If any unreacted lead carbonate remains, remove it by filtration.

-

The resulting solution of this compound can be concentrated by gentle heating to induce crystallization.

-

-

Purification and Drying:

-

Collect the this compound crystals by filtration.

-

Wash the crystals with a small amount of cold deionized water.

-

Dry the product as described in the precipitation method.

-

Thermal Decomposition

Lead(II) bromate decomposes upon heating at approximately 180 °C.[3] While detailed studies on the decomposition products are not widely published, the thermal decomposition of metal bromates generally yields the corresponding metal bromide and oxygen gas. For this compound, the expected reaction would be:

Pb(BrO₃)₂(s) → PbBr₂(s) + 3O₂(g)

Further investigation using techniques such as Thermogravimetric Analysis (TGA) coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) would be required to definitively identify the decomposition products and the exact decomposition pathway.

Safety Considerations

Lead(II) bromate is a toxic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any dust or fumes. As a lead compound, it is a suspected carcinogen and teratogen. Proper disposal of lead-containing waste is crucial and must follow institutional and regulatory guidelines.

References

A Technical Guide to the Crystal Structure and Properties of Lead Bromate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of lead(II) bromate (B103136) (Pb(BrO₃)₂), a crystalline inorganic compound. It details the known crystal structures, physical and chemical properties, and standard experimental protocols for its synthesis and characterization. Furthermore, it discusses the toxicological relevance of its constituent ions, lead (Pb²⁺) and bromate (BrO₃⁻), an important consideration for professionals in materials science and drug development. All quantitative data is presented in tabular format for clarity and comparative analysis.

Crystal Structure of Lead(II) Bromate

Lead(II) bromate, Pb(BrO₃)₂, is known to exhibit polymorphism, crystallizing in at least two different structures. The primary polymorphs reported are a monoclinic and an orthorhombic system, which differ in their dimensionality and the coordination environment of the lead cation.

-

Monoclinic (C2/c) Structure: This form presents a three-dimensional crystal structure. The lead(II) ion (Pb²⁺) is bonded to ten oxygen atoms in a 10-coordinate geometry. The Pb-O bond distances in this structure range from 2.69 to 3.03 Å. The bromate ion (BrO₃⁻) maintains its trigonal non-coplanar geometry.[1]

-

Orthorhombic (Pbcn) Structure: In contrast, the orthorhombic polymorph has a two-dimensional structure composed of distinct Pb(BrO₃)₂ sheets. In this arrangement, the Pb²⁺ ion is in an 8-coordinate geometry, bonded to eight oxygen atoms. The associated Pb-O bond distances are shorter, ranging from 2.46 to 2.94 Å.[2]

A detailed comparison of the crystallographic data for these two polymorphs is summarized in Table 1.

Table 1: Crystallographic Data for Lead Bromate Polymorphs

| Parameter | Monoclinic Polymorph | Orthorhombic Polymorph |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | C2/c | Pbcn |

| Structure Type | Three-dimensional | Two-dimensional sheets |

| Pb²⁺ Coordination | 10-coordinate | 8-coordinate |

| Pb-O Bond Range | 2.69–3.03 Å | 2.46–2.94 Å |

| O-Br Bond Range | 1.69–1.70 Å | 1.66–1.75 Å |

| Br⁵⁺ Geometry | Trigonal non-coplanar | Trigonal non-coplanar |

Physical and Chemical Properties

This compound is a colorless crystalline solid.[3][4] It is typically found as a monohydrate, Pb(BrO₃)₂·H₂O.[4] The compound is slightly soluble in cold water and shows moderate solubility in hot water.[4] A critical safety consideration is that this compound prepared via precipitation from lead acetate (B1210297) and an alkali bromate may be explosive upon heating, impact, or friction due to the occlusion of acetate.[4]

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | Pb(BrO₃)₂ |

| Molecular Weight | 463.00 g/mol |

| Appearance | Colorless crystals (monohydrate)[4] |

| Density | 5.53 g/cm³[4] |

| Decomposition Temp. | ~180 °C[4] |

| Water Solubility | Slightly soluble in cold, moderately in hot water.[4] 1.38 g/100 mL at 20°C (monohydrate).[5] |

| CAS Number | 34018-28-5[4] |

Thermal Decomposition

This compound decomposes upon heating at approximately 180°C.[4] While specific studies on its decomposition products are scarce, the thermal decomposition of analogous heavy metal salts like lead nitrate (B79036) (Pb(NO₃)₂) yields lead(II) oxide (PbO), nitrogen dioxide (NO₂), and oxygen (O₂). By analogy, the thermal decomposition of this compound is expected to produce lead(II) oxide and various bromine and oxygen species.

Experimental Protocols

Synthesis of Lead(II) Bromate

This compound is typically synthesized via a precipitation reaction in an aqueous solution.[3] A generalized protocol is as follows:

-

Preparation of Solutions: Prepare separate aqueous solutions of a soluble lead(II) salt (e.g., lead(II) nitrate, Pb(NO₃)₂) and a soluble alkali metal bromate (e.g., potassium bromate, KBrO₃) of known concentrations.

-

Precipitation: Slowly add the potassium bromate solution to the lead(II) nitrate solution with constant stirring. A white precipitate of this compound will form immediately due to its low solubility.

-

Reaction: Pb(NO₃)₂(aq) + 2 KBrO₃(aq) → Pb(BrO₃)₂(s) + 2 KNO₃(aq)

-

-

Isolation and Purification: The precipitate is isolated from the solution by vacuum filtration. To remove any unreacted reagents and soluble byproducts (like KNO₃), the collected solid is washed several times with deionized water.

-

Drying: The purified this compound precipitate is then dried in an oven at a low temperature (e.g., 60-80 °C) to remove residual water, yielding the final crystalline product.

Characterization Techniques

-

Single-Crystal X-ray Diffraction (SC-XRD): To determine the precise crystal structure, a suitable single crystal of this compound is mounted on a goniometer. The crystal is maintained at a constant temperature (e.g., 173 K) while being irradiated with monochromatic X-rays.[6] The resulting diffraction pattern is collected and analyzed to solve and refine the crystal structure, yielding atomic coordinates, bond lengths, and space group information.[6]

-

Powder X-ray Diffraction (PXRD): This technique is used for phase identification and to confirm the bulk purity of the synthesized material. A powdered sample is exposed to a monochromatic X-ray beam (commonly Cu Kα radiation, λ = 1.54 Å) and the diffraction pattern is recorded over a range of 2θ angles.[3] The resulting diffractogram is compared to known patterns from crystallographic databases.

-

Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of this compound. A small sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). TGA measures the change in mass as a function of temperature, identifying the decomposition temperature.[7][8] DSC measures the heat flow into or out of the sample, indicating whether the decomposition is an endothermic or exothermic process.[7][8]

Toxicology and Biological Relevance

For professionals in drug development and life sciences, understanding the toxicology of any compound is critical. The toxicity of this compound is primarily attributable to the independent toxic effects of its constituent ions: the lead(II) cation (Pb²⁺) and the bromate anion (BrO₃⁻).

-

Lead (Pb²⁺) Toxicity: Lead is a potent and systemic toxicant with no known beneficial biological function. It primarily affects the nervous, hematopoietic, renal, and digestive systems.[9] A key mechanism of lead toxicity is its ability to inhibit enzymes by binding to sulfhydryl groups, notably interfering with δ-aminolevulinic acid dehydratase (δ-ALAD) in the heme synthesis pathway, which can lead to anemia.[10] In children, even low levels of exposure can cause irreversible neurological damage and cognitive deficits.[11]

-

Bromate (BrO₃⁻) Toxicity: The bromate ion is classified as a Group 2B carcinogen by the IARC, meaning it is possibly carcinogenic to humans.[12] Its primary target organ is the kidney, where it has been shown to induce tumors in animal studies. The mechanism of bromate's carcinogenicity is believed to be mediated by oxidative stress, leading to mutagenic DNA damage.[12] Ingestion of high doses can also cause acute effects like nausea, vomiting, and hemolytic anemia.[13]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound [drugfuture.com]

- 5. cores.research.asu.edu [cores.research.asu.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thermal Analysis | Materials Research Institute [mri.psu.edu]

- 8. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 9. Lead Toxicity: Health Hazards, Influence on Food Chain, and Sustainable Remediation Approaches [mdpi.com]

- 10. gsconlinepress.com [gsconlinepress.com]

- 11. dhs.wisconsin.gov [dhs.wisconsin.gov]

- 12. researchgate.net [researchgate.net]

- 13. cdn.who.int [cdn.who.int]

Solubility data of lead bromate in water

An In-depth Technical Guide to the Solubility of Lead Bromate (B103136) in Water

This guide provides a comprehensive overview of the solubility of lead bromate in water, designed for researchers, scientists, and professionals in drug development. It includes quantitative solubility data, detailed experimental protocols for determining solubility, and visualizations of the underlying chemical principles and experimental workflows.

Data Presentation

The solubility of this compound, a sparingly soluble salt, is influenced by temperature. The following table summarizes the quantitative solubility data of lead(II) bromide (PbBr₂), a closely related lead halide, in water at various temperatures. This data serves as a valuable reference for understanding the solubility behavior of this compound.

| Temperature (°C) | Solubility ( g/100 mL of H₂O) | Molar Solubility (mol/L) |

| 0 | 0.455[1] | 0.0124 |

| 15 | 0.73[2] | 0.0199 |

| 20 | 0.844[3] | 0.0230 |

| 25 | 0.97[2] | 0.0264 |

| 35 | 1.32[2] | 0.0360 |

| 45 | 1.75[2] | 0.0477 |

| 55 | 2.14[2] | 0.0583 |

| 65 | 2.57[2] | 0.0700 |

| 80 | 3.34[2] | 0.0910 |

| 100 | 4.71 | 0.1283 |

Solubility Product Constant (Ksp)

The solubility product constant (Ksp) for this compound (Pb(BrO₃)₂) provides a measure of its solubility in a saturated solution.

| Compound | Ksp | pKsp |

| Lead(II) Bromide (PbBr₂) | 6.60 x 10⁻⁶ at 25°C[3] | 5.18 |

Experimental Protocols

The determination of the solubility of sparingly soluble salts like this compound can be performed using several established experimental techniques. Below are detailed methodologies for key experimental approaches.

Gravimetric Method

This method involves the direct measurement of the mass of the dissolved solute in a known volume of a saturated solution.

Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess of solid this compound to a known volume of deionized water in a conical flask.

-

Seal the flask to prevent evaporation.

-

Agitate the mixture using a magnetic stirrer or mechanical shaker in a constant temperature water bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled pipette to match the equilibrium temperature, avoiding the transfer of any solid particles.

-

Filter the withdrawn sample through a pre-weighed, fine-porosity filter paper to remove any remaining solid.

-

-

Evaporation and Weighing:

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish.

-

Carefully evaporate the solvent (water) in a drying oven at a temperature below the decomposition temperature of this compound (decomposes at ~180°C).

-

Once the solvent is completely evaporated, cool the evaporating dish containing the solid this compound residue in a desiccator to prevent moisture absorption.

-

Weigh the evaporating dish with the dry residue. The difference between this mass and the initial mass of the evaporating dish gives the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility in g/100 mL using the mass of the residue and the volume of the saturated solution withdrawn.

-

Titrimetric Method

This method involves determining the concentration of one of the constituent ions (lead(II) or bromate) in a saturated solution by titration with a standard solution.

Protocol:

-

Preparation of a Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method.

-

-

Sample Preparation:

-

Withdraw a known volume of the clear, saturated supernatant and filter it.

-

-

Titration of Lead(II) Ions (Complexometric Titration with EDTA):

-

To the known volume of the saturated this compound solution, add a suitable buffer solution to maintain a pH of approximately 5.

-

Add a few drops of a suitable indicator, such as Xylenol Orange.

-

Titrate the solution with a standardized solution of ethylenediaminetetraacetic acid (EDTA). The endpoint is indicated by a color change (e.g., from red-purple to yellow for Xylenol Orange).

-

The concentration of lead(II) ions can be calculated from the volume of EDTA solution used.

-

-

Calculation of Solubility:

-

From the stoichiometry of the dissolution of this compound (Pb(BrO₃)₂ ⇌ Pb²⁺ + 2BrO₃⁻), the molar solubility (s) is equal to the concentration of Pb²⁺ ions. The solubility in g/L can then be calculated by multiplying the molar solubility by the molar mass of this compound.

-

Spectrophotometric Method

This method relies on the formation of a colored complex with one of the ions from the dissolved salt, and the concentration is determined by measuring the absorbance of light.

Protocol:

-

Preparation of a Saturated Solution and Standards:

-

Prepare a saturated solution of this compound as previously described.

-

Prepare a series of standard solutions of known lead(II) concentrations.

-

-

Colorimetric Reaction:

-

To a known volume of the filtered saturated solution and to each of the standard solutions, add a complexing agent that forms a colored complex with lead(II) ions (e.g., dithizone).

-

Ensure the pH and other conditions are optimized for maximum color development and stability.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the standard solutions and the sample solution at the wavelength of maximum absorbance (λmax) for the lead complex using a spectrophotometer.

-

-

Calibration Curve and Concentration Determination:

-

Plot a calibration curve of absorbance versus the concentration of the lead(II) standard solutions.

-

Determine the concentration of lead(II) ions in the saturated solution by interpolating its absorbance on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the molar solubility and solubility in g/100 mL as described in the titrimetric method.

-

Mandatory Visualization

The following diagrams illustrate the fundamental concepts and workflows discussed in this guide.

References

Chemical formula and molecular weight of lead bromate

Lead bromate (B103136) is an inorganic compound composed of lead and bromate ions. The most common form of lead in this compound is the lead(II) cation (Pb²⁺).

Chemical Formula: The chemical formula for lead bromate is Pb(BrO₃)₂ .[1] This formula indicates that one lead(II) ion is bonded to two bromate ions. The molecular formula can also be written as Br₂O₆Pb[1][2][3].

Molecular Weight: The molecular weight of this compound is approximately 463.00 g/mol [1][3]. Other calculated values include 463 g/mol [2] and 463.02 g/mol [4].

| Property | Value | Source(s) |

| Chemical Formula | Pb(BrO₃)₂ | [1] |

| Molecular Formula | Br₂O₆Pb | [1][2][3] |

| Molecular Weight | 463.00 g/mol | [1][3] |

| Alternate Molecular Weight | 463 g/mol | [2] |

| Alternate Molecular Weight | 463.02 g/mol | [4] |

| IUPAC Name | lead(2+) dibromate | [2] |

| Appearance | Colorless crystals (monohydrate form) | [1] |

| CAS Registry Number | 34018-28-5 | [1] |

It is important to note that this compound is considered poisonous[1]. The monohydrate form of this compound is slightly soluble in cold water and moderately soluble in hot water[1].

References

An In-depth Technical Guide on the Physical and Chemical Properties of Lead Bromate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of lead bromate (B103136), Pb(BrO₃)₂, a compound of interest in various chemical and material science applications. The information is presented to support research and development activities, with a focus on quantitative data, experimental methodologies, and key chemical behaviors.

Core Physical and Chemical Properties

Lead bromate is a colorless monoclinic crystalline solid.[1] It is classified as a poisonous substance and requires careful handling.[2] Key quantitative properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | Pb(BrO₃)₂ | [3] |

| Molar Mass | 463.00 g/mol | [2][3] |

| Appearance | Colorless monoclinic crystals | [1][2] |

| Density | 5.53 g/cm³ | [2] |

| Melting Point | Decomposes at 180°C (356°F) | [2] |

| CAS Registry Number | 34018-28-5 | [2][3] |

Compositional Analysis:

-

Lead (Pb): 44.75%

-

Bromine (Br): 34.52%

-

Oxygen (O): 20.73%[2]

Solubility Profile

This compound is characterized by its limited solubility in water, a crucial factor in its synthesis via precipitation and for assessing its environmental fate. It is slightly soluble in cold water and moderately soluble in hot water.[2] It is noted to be insoluble in alcohol.

Table 2: Solubility of this compound in Water

| Temperature | Solubility |

| Cold Water | Slightly soluble |

| Hot Water | Moderately soluble |

Chemical Properties and Reactivity

3.1. Synthesis of this compound

This compound can be synthesized through several precipitation reactions. The choice of reactants can influence the purity and stability of the final product.

Experimental Protocol 1: Synthesis from Lead Acetate (B1210297) and an Alkali Bromate

This method involves the reaction of a soluble lead salt, such as lead acetate, with an alkali bromate like potassium bromate.

-

Methodology:

-

Prepare separate aqueous solutions of lead acetate and potassium bromate.

-

Mix the two solutions. This compound will precipitate out of the solution due to its low solubility.

-

The precipitate can be collected by filtration, washed with cold water to remove soluble impurities, and then dried.

-

-

Reaction: Pb(CH₃COO)₂(aq) + 2KBrO₃(aq) → Pb(BrO₃)₂(s) + 2KCH₃COO(aq)

-

Safety Note: When this compound is prepared by precipitating lead acetate with an alkali bromate, it may contain occluded acetate.[2] This impurity can render the product unstable, with a risk of detonation or explosion upon heating, striking, or rubbing.[2] Pure this compound is considered less dangerous.[2]

Experimental Protocol 2: Synthesis from Lead Carbonate and Bromic Acid

An alternative synthesis route involves the reaction of lead carbonate with bromic acid.[1]

-

Methodology:

-

Slowly add lead carbonate to a solution of bromic acid with stirring.

-

Carbon dioxide gas will be evolved, and this compound will be formed.

-

Continue the addition until the effervescence ceases, indicating the reaction is complete.

-

The resulting this compound can be isolated from the solution.

-

-

Reaction: PbCO₃(s) + 2HBrO₃(aq) → Pb(BrO₃)₂(s) + H₂O(l) + CO₂(g)

3.2. Thermal Decomposition

This compound is thermally unstable and decomposes upon heating to 180°C.[2] The decomposition of metal bromates typically yields the metal bromide and oxygen gas.

-

Reaction: Pb(BrO₃)₂(s) + Heat → PbBr₂(s) + 3O₂(g)

Applications in Materials Science

While direct applications in drug development are not prominent, this compound serves as a precursor in the synthesis of specialized materials.

Experimental Protocol 3: Use as a Precursor for PbO/ZrO₂ Catalyst Synthesis

This compound can be used as a lead oxide (PbO) precursor in the preparation of a PbO/ZrO₂ catalyst.[1] This catalyst is utilized in the synthesis of diphenyl carbonate.[1]

-

Methodology (Impregnation Method):

-

A zirconium dioxide (ZrO₂) carrier is added to an aqueous solution containing a lead salt, such as this compound.

-

The mixture is stirred and then left to stand for 12-24 hours to ensure thorough impregnation.[1]

-

The impregnated carrier is dried in an oven at 100-120°C for 24 hours.[1]

-

The dried material is then calcined at a high temperature, typically between 400-800°C, for 5-10 hours.[1] This step converts the this compound precursor into lead oxide, yielding the final PbO/ZrO₂ catalyst.[1]

-

Health and Safety Information

Lead and its compounds, including this compound, are toxic and pose significant health risks.[1]

-

Toxicity: Lead compounds can cause damage to the hematopoietic, nervous, and digestive systems, as well as the kidneys.[1]

-

Exposure Routes: Inhalation and ingestion are primary routes of exposure.

-

Chronic Effects: Occupational poisoning is mainly chronic, leading to conditions such as neuroasthenic syndrome, peripheral neuropathy, and anemia.[1]

-

Handling Precautions: Due to its toxicity, this compound must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, in a well-ventilated area or fume hood. All safety precautions should be read and understood before handling.

References

An In-depth Technical Guide to Lead Bromate

CAS Number: 34018-28-5

This technical guide provides a comprehensive overview of lead bromate (B103136) (Pb(BrO₃)₂), including its chemical and physical properties, synthesis methodologies, applications, and critical safety information. The content is tailored for researchers, scientists, and professionals in drug development who may encounter or require information on this inorganic compound.

Chemical and Physical Properties

Lead bromate is a colorless monoclinic crystalline solid.[1][2] It is sparingly soluble in cold water and moderately soluble in hot water.[1][2] Due to the presence of lead, it is classified as a poisonous substance.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 34018-28-5 | [1][3][4][5] |

| Molecular Formula | Br₂O₆Pb | [1][4][5] |

| Molecular Weight | 463.00 g/mol | [1][4][6] |

| Appearance | Colorless monoclinic crystals | [1][2] |

| Density | 5.53 g/cm³ | [1][2] |

| Decomposition Temperature | 180°C | [1][2] |

| Solubility | Slightly soluble in cold water, moderately soluble in hot water. | [1][2] |

Table 2: Elemental Composition of this compound

| Element | Symbol | Percentage Composition |

| Bromine | Br | 34.52% |

| Oxygen | O | 20.73% |

| Lead | Pb | 44.75% |

| Data sourced from[1] |

Synthesis of this compound

This compound can be synthesized through several precipitation reactions. The selection of a particular method may depend on the desired purity and the scale of the synthesis.

Method 1: Reaction with Bromic Acid

One common method involves the reaction of lead carbonate with bromic acid. The lead carbonate is typically suspended in water and treated with a stoichiometric amount of bromic acid, leading to the formation of this compound and carbonic acid, which decomposes to water and carbon dioxide.

Method 2: Precipitation from Soluble Salts

A frequently cited method is the reaction of a soluble lead salt, such as lead acetate (B1210297), with a soluble bromate salt, like potassium bromate, in an aqueous solution.[1] The sparingly soluble this compound then precipitates out of the solution.

Experimental Protocol (Illustrative Example based on Lead Salt Precipitation)

-

Materials:

-

Lead(II) acetate (Pb(CH₃COO)₂)

-

Potassium bromate (KBrO₃)

-

Deionized water

-

Beakers, graduated cylinders, and filtration apparatus (e.g., Büchner funnel)

-

Drying oven

-

-

Procedure:

-

Prepare a saturated aqueous solution of lead(II) acetate.

-

Separately, prepare a saturated aqueous solution of potassium bromate.

-

Slowly add the potassium bromate solution to the lead acetate solution with constant stirring. A white precipitate of this compound will form.

-

Continue stirring for a period to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with cold deionized water to remove any unreacted starting materials and soluble byproducts.

-

Dry the purified this compound in a drying oven at a temperature below its decomposition point (e.g., 100-120°C).

-

Safety Note: When this compound is prepared by precipitating lead acetate with an alkali bromate, it may be prone to detonation or explosion upon heating, striking, or rubbing.[1][2] This is due to the potential occlusion of acetate in the crystal lattice.[1][2] Therefore, appropriate safety precautions must be taken when handling this compound synthesized by this method.

Applications

The applications of this compound are not extensively documented in the scientific literature. One notable use is as a precursor in the preparation of catalysts.

Catalyst Preparation:

This compound can be used as a precursor for the lead oxide (PbO) component in a PbO/ZrO₂ catalyst. This catalyst is employed in the synthesis of diphenyl carbonate. The preparation can be achieved through methods such as impregnation, where a zirconium dioxide (ZrO₂) carrier is treated with a solution containing a lead salt, like this compound, followed by drying and calcination at high temperatures (400-800°C).

Toxicology and Biological Effects

Lead and its compounds, including this compound, are known to be toxic.[7] The toxicity primarily affects the hematopoietic, nervous, digestive, and renal systems.[7] Occupational exposure can lead to chronic poisoning.[7]

Molecular Mechanisms of Lead Toxicity:

The toxicity of lead at the cellular level is multifaceted. Lead can interfere with the function of essential divalent cations, particularly calcium (Ca²⁺), due to its similar ionic radius and charge. This "ionic mimicry" allows lead to disrupt numerous cellular processes that are regulated by calcium signaling.[3][8]

Key toxicological pathways include:

-

Disruption of Calcium Signaling: Lead can displace calcium from binding sites on proteins, such as calmodulin, and interfere with calcium channels and pumps. This disrupts critical cellular functions, including neurotransmitter release, which is a major contributor to lead's neurotoxicity.[3]

-

Induction of Oxidative Stress: Lead promotes the generation of reactive oxygen species (ROS), leading to oxidative stress.[3] This occurs through the inhibition of antioxidant enzymes and the auto-oxidation of accumulated metabolic precursors. Oxidative stress can damage lipids, proteins, and DNA.[3]

-

Inhibition of Heme Synthesis: Lead is a potent inhibitor of δ-aminolevulinic acid dehydratase (ALAD), a key enzyme in the heme synthesis pathway.[3] This inhibition leads to the accumulation of δ-aminolevulinic acid (ALA), which can itself contribute to oxidative stress.[3]

Analytical Methods

The analysis of this compound can be approached by characterizing its constituent ions, lead(II) and bromate.

-

Lead Analysis: A variety of analytical techniques can be employed for the determination of lead, including:

-

Atomic Absorption Spectroscopy (AAS)

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

-

X-ray Fluorescence (XRF)

-

-

Bromate Analysis: The analysis of the bromate anion, particularly in aqueous solutions, is well-established, often in the context of water quality monitoring. Common methods include:

-

Ion Chromatography (IC): This is a widely used technique for separating and quantifying anions. For trace analysis of bromate, IC can be coupled with conductivity detection, post-column reaction with UV detection, or mass spectrometry.

-

Spectrophotometry: Colorimetric methods have been developed for bromate determination, which can be useful for in-field analysis.

-

For the characterization of the solid this compound compound, techniques such as X-ray diffraction (XRD) for crystal structure determination and infrared (IR) and Raman spectroscopy for vibrational analysis would be appropriate.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

-

Toxicity: As a lead compound, it is toxic if ingested or inhaled. Chronic exposure can lead to lead poisoning.

-

Explosion Hazard: this compound prepared via precipitation with lead acetate may be explosive upon heating, impact, or friction.[1][2]

-

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Disposal: Waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

References

- 1. The Mechanisms of Lead Toxicity in Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. Pathways – Lead Poisoning [sites.tufts.edu]

- 4. Molecular mechanisms of lead toxicity [biotechnologia-journal.org]

- 5. Lead(II) bromide - Wikipedia [en.wikipedia.org]

- 6. This compound | Br2O6Pb | CID 56842537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Biochemical and Molecular Bases of Lead-Induced Toxicity in Mammalian Systems and Possible Mitigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Lead bromate monohydrate properties

An In-depth Technical Guide to the Core Properties of Lead Bromate (B103136) Monohydrate

This technical guide provides a comprehensive overview of the known properties of lead bromate monohydrate (Pb(BrO₃)₂ · H₂O). It is intended for researchers, scientists, and drug development professionals who require detailed information on this inorganic compound. This document summarizes its physicochemical properties, outlines plausible experimental protocols for its synthesis and characterization, and includes visualizations of key experimental workflows.

Physicochemical Properties

This compound monohydrate is a colorless crystalline solid.[1] While specific quantitative data for the monohydrate is limited, the following tables summarize the available information for the compound and its anhydrous form. It is important to note the distinction in the data presented.

Table 1: General and Physical Properties of this compound

| Property | Value | Notes |

| Chemical Formula | Pb(BrO₃)₂ · H₂O | Monohydrate |

| Pb(BrO₃)₂ | Anhydrous | |

| Molecular Weight | 481.02 g/mol [2] | Monohydrate |

| 463.00 g/mol [3][4] | Anhydrous | |

| Appearance | Colorless crystals[3] | Monohydrate |

| Density (d) | 5.53 g/cm³[3] | The provided source mentions this for the monohydrate, but it may refer to the anhydrous form. |

| Solubility | Slightly soluble in cold water, moderately soluble in hot water.[3] | Qualitative data for the monohydrate. |

Table 2: Thermal Properties of this compound

| Property | Value | Notes |

| Decomposition Temperature | 180 °C (356 °F)[3] | For the anhydrous form. The monohydrate would first lose its water of hydration at a lower temperature. |

Experimental Protocols

Synthesis of this compound Monohydrate via Precipitation

This protocol describes the synthesis of this compound monohydrate by the reaction of aqueous solutions of lead(II) nitrate (B79036) and potassium bromate.

Materials:

-

Lead(II) nitrate (Pb(NO₃)₂)

-

Potassium bromate (KBrO₃)

-

Deionized water

-

0.1 M Nitric acid (for washing)

-

Acetone (B3395972) (for washing)

Equipment:

-

250 mL beakers

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a 0.5 M solution of lead(II) nitrate by dissolving the appropriate amount of Pb(NO₃)₂ in deionized water.

-

Prepare a 1.0 M solution of potassium bromate by dissolving the appropriate amount of KBrO₃ in deionized water.

-

-

Precipitation:

-

Place 100 mL of the 0.5 M lead(II) nitrate solution in a 250 mL beaker with a magnetic stir bar.

-

While stirring, slowly add 100 mL of the 1.0 M potassium bromate solution to the lead(II) nitrate solution. A white precipitate of this compound monohydrate will form immediately.

-

Continue stirring the mixture for 30 minutes at room temperature to ensure complete precipitation.

-

-

Isolation and Washing of the Precipitate:

-

Set up a Büchner funnel with filter paper over a vacuum flask.

-

Filter the precipitate under vacuum.

-

Wash the precipitate with three 20 mL portions of cold deionized water to remove any unreacted reagents.

-

Subsequently, wash the precipitate with two 15 mL portions of 0.1 M nitric acid to remove any co-precipitated lead hydroxide.

-

Finally, wash the precipitate with two 20 mL portions of acetone to aid in drying.

-

-

Drying:

-

Carefully transfer the filter cake to a watch glass.

-

Dry the product in a drying oven at 50°C for several hours until a constant weight is achieved.

-

Store the dried this compound monohydrate in a desiccator.

-

Characterization Protocols

This protocol outlines the conditions for analyzing the thermal decomposition of this compound monohydrate to determine its water of hydration and decomposition temperature.

Instrument:

-

Simultaneous TGA/DSC instrument

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the dried this compound monohydrate into an alumina (B75360) or platinum crucible.

-

-

Instrumental Parameters:

-

Temperature Program: Heat the sample from 25°C to 300°C at a heating rate of 10°C/min.

-

Atmosphere: Purge with dry nitrogen gas at a flow rate of 50 mL/min.

-

-

Data Analysis:

-

TGA Curve: Analyze the mass loss as a function of temperature. The initial mass loss should correspond to the loss of one water molecule per formula unit.

-

DSC Curve: Analyze the heat flow as a function of temperature to identify endothermic and exothermic events, such as dehydration and decomposition.

-

This protocol describes the procedure for obtaining the powder XRD pattern of this compound monohydrate to confirm its crystalline phase.

Instrument:

-

Powder X-ray diffractometer with Cu Kα radiation.

Procedure:

-

Sample Preparation:

-

Instrumental Parameters:

-

Radiation: Cu Kα (λ = 1.5406 Å)

-

Voltage and Current: 40 kV and 40 mA

-

Scan Range (2θ): 10° to 80°

-

Step Size: 0.02°

-

Scan Speed: 2°/min

-

-

Data Analysis:

-

Compare the obtained diffraction pattern with standard diffraction databases (e.g., ICDD) to confirm the phase identity of the synthesized product.

-

Visualizations

As an inorganic salt, this compound monohydrate is not involved in biological signaling pathways. However, a logical workflow for its synthesis and characterization is highly relevant for the target audience.

Caption: Workflow for the synthesis and characterization of this compound monohydrate.

Safety Information

Lead and its compounds are toxic and should be handled with appropriate safety precautions. Wear personal protective equipment, including gloves, safety glasses, and a lab coat. All procedures should be performed in a well-ventilated fume hood. Dispose of all lead-containing waste according to institutional and local regulations. Pure this compound is noted to be less dangerous than when prepared from lead acetate (B1210297) and an alkali bromate, as the latter may detonate upon heating or friction due to occluded acetate.[3]

References

- 1. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 2. americanelements.com [americanelements.com]

- 3. This compound [drugfuture.com]

- 4. This compound | Br2O6Pb | CID 56842537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. How Do You Prepare A Sample For Xrd? Achieve Accurate Phase Identification With Proper Technique - Kintek Solution [kindle-tech.com]

- 6. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]

In-Depth Technical Guide on the Health Hazards Associated with Lead Bromate Exposure

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific toxicological data for lead bromate (B103136) is limited. This guide synthesizes available information on the health hazards of its constituent ions, lead(II) and bromate, to provide a comprehensive overview of the potential risks associated with lead bromate exposure.

Introduction

This compound (Pb(BrO₃)₂) is a colorless crystalline solid that is slightly soluble in cold water and moderately soluble in hot water.[1] While pure this compound is stable, it can become explosive upon heating, striking, or rubbing if prepared by precipitating lead acetate (B1210297) with an alkali bromate, due to the occlusion of acetate.[1] The primary health concern with this compound stems from the combined toxicity of lead and bromate ions upon dissociation in biological systems. Lead is a well-documented neurotoxin and systemic toxicant, while bromate is recognized as a potent nephrotoxic agent and a probable human carcinogen. This guide provides a detailed examination of the health hazards associated with exposure to this compound, focusing on the individual and combined toxicological profiles of lead and bromate.

Physicochemical Properties

| Property | Value | Reference |

| CAS Registry Number | 34018-28-5 | [1] |

| Molecular Formula | Pb(BrO₃)₂ | [1] |

| Molecular Weight | 463.00 g/mol | [1] |

| Appearance | Colorless crystals (monohydrate) | [1] |

| Density | 5.53 g/cm³ | [1] |

| Solubility | Slightly soluble in cold water, moderately soluble in hot water | [1] |

| Decomposition | Decomposes at 180°C | [1] |

Toxicokinetics

While specific toxicokinetic data for this compound is unavailable, the absorption, distribution, metabolism, and excretion (ADME) can be inferred from the properties of lead and bromate ions.

-

Absorption: Lead can be absorbed through inhalation, ingestion, and to a lesser extent, dermal contact.[2] Bromate is readily absorbed from the gastrointestinal tract.

-

Distribution: Absorbed lead is distributed throughout the body, with the highest concentrations found in bone, teeth, liver, and kidneys. It can cross the blood-brain barrier and the placenta. Bromate is also distributed to various organs, with a notable accumulation in the kidneys.

-

Metabolism: Inorganic lead is not metabolized but binds to proteins and other endogenous ligands. Bromate can be reduced to bromide in the body.

-

Excretion: Lead is primarily excreted through the kidneys and, to a lesser extent, in feces. The elimination half-life of lead from bone is very long, on the order of years. Bromate is excreted mainly in the urine.

Health Hazards of Lead

Lead is a multisystem toxicant that can cause widespread damage to the human body. The developing nervous system is particularly vulnerable to its effects.

Neurotoxicity

Lead exposure can lead to severe and often irreversible neurological damage.[2]

-

Mechanisms of Neurotoxicity:

-

Interference with Calcium Signaling: Lead mimics calcium ions and can disrupt calcium-dependent processes, including neurotransmitter release, second messenger systems, and protein kinase C activation.[3][4] This interference can impair synaptic plasticity, learning, and memory.

-

Oxidative Stress: Lead promotes the generation of reactive oxygen species (ROS), leading to oxidative stress, lipid peroxidation, and damage to cellular components.[3][5]

-

Inhibition of δ-Aminolevulinic Acid Dehydratase (ALAD): Lead inhibits the enzyme ALAD, which is crucial for heme synthesis. This leads to the accumulation of the neurotoxic precursor, δ-aminolevulinic acid (ALA).[3]

-

Disruption of the Blood-Brain Barrier: Lead can increase the permeability of the blood-brain barrier, making the brain more susceptible to other toxins.[4]

-

-

Health Effects:

-

In Children: Low-level exposure can lead to reduced IQ, learning disabilities, attention deficit hyperactivity disorder (ADHD), and behavioral problems.[2] Higher levels of exposure can cause encephalopathy, seizures, coma, and death.

-

In Adults: Symptoms can include headache, memory loss, mood disorders, and peripheral neuropathy.[2]

-

Nephrotoxicity

The kidneys are a primary target for lead toxicity. Chronic exposure can lead to nephropathy, characterized by interstitial fibrosis and glomerular sclerosis.

Hematological Effects

Lead interferes with heme synthesis, leading to anemia.[2] It also increases the fragility of red blood cells.

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified inorganic lead compounds as "probably carcinogenic to humans" (Group 2A). There is evidence linking occupational lead exposure to an increased risk of lung, stomach, and bladder cancers.

Health Hazards of Bromate

Bromate is a potent oxidizing agent and a known carcinogen. Its toxicity is primarily targeted at the kidneys.

Nephrotoxicity

-

Mechanism of Nephrotoxicity: Bromate-induced kidney damage is mediated by oxidative stress. It generates reactive oxygen species that cause lipid peroxidation and damage to renal tubular cells.

-

Health Effects: Acute high-dose exposure can cause acute renal failure.[6] Chronic low-dose exposure can lead to chronic kidney disease.

Carcinogenicity

The IARC has classified bromate as "possibly carcinogenic to humans" (Group 2B).[7][8][9] Animal studies have shown that oral exposure to potassium bromate can induce tumors in the kidneys, thyroid, and peritoneum.[7][8][10]

Genotoxicity

Bromate is a genotoxic agent that can cause DNA damage.[11][12]

-

Mechanism of Genotoxicity: Bromate induces oxidative DNA damage, particularly the formation of 8-oxo-7,8-dihydroguanine (8-oxodG), which can lead to mutations.[11][13][14] This process is thought to be mediated by the reaction of bromate with intracellular glutathione (B108866) to form reactive bromine species.[11][13][14]

Quantitative Toxicity Data

Specific quantitative toxicity data for this compound is not available. The following tables summarize data for lead compounds and potassium bromate.

Table 1: Quantitative Toxicity Data for Lead Compounds

| Compound | Test | Route | Species | Value | Reference |

| Lead Acetate | LD50 | Oral | Rat | 4665 mg/kg | |

| Lead Nitrate | LDLo | Oral | Human | 429 mg/kg |

Table 2: Quantitative Toxicity Data for Potassium Bromate

| Test | Route | Species | Value | Reference |

| LD50 | Oral | Rat | 157 mg/kg | [15][16] |

| LDLo | Oral | Human | 28 mg/kg |

Experimental Protocols

Detailed experimental protocols for assessing the toxicity of lead and bromate are extensive. Below are generalized outlines for key experimental approaches.

In Vivo Lead Neurotoxicity Assessment

-

Animal Model: Typically rats or mice.

-

Exposure: Lead acetate is commonly administered in drinking water or via gavage for a specified duration (e.g., 28 days for subacute studies, or longer for chronic studies).

-

Behavioral Testing: A battery of tests is used to assess cognitive function, including the Morris water maze (spatial learning and memory), elevated plus maze (anxiety), and open field test (locomotor activity).

-

Histopathology: Brain tissue is examined for neuronal damage, apoptosis, and changes in synaptic protein expression using techniques like immunohistochemistry and Western blotting.

-

Biochemical Analysis: Brain homogenates are analyzed for markers of oxidative stress (e.g., malondialdehyde, glutathione levels) and neurotransmitter levels.

In Vitro Bromate Genotoxicity Assay (Micronucleus Test)

-

Cell Line: Human lymphoblastoid TK6 cells are commonly used.[17]

-

Exposure: Cells are incubated with varying concentrations of potassium bromate for a defined period (e.g., 24 hours).

-

Micronucleus Staining: After exposure, cells are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells. The cells are then fixed and stained with a DNA-specific dye (e.g., DAPI or Giemsa).

-

Scoring: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells is scored under a microscope. A significant increase in the frequency of micronucleated cells indicates genotoxicity.

Signaling Pathways and Mechanisms of Toxicity

Signaling Pathways Disrupted by Lead

Lead interferes with numerous signaling pathways, contributing to its widespread toxicity.

Caption: Key signaling pathways disrupted by lead leading to cellular dysfunction.

Molecular Mechanism of Bromate-Induced DNA Damage

Bromate's genotoxicity is mediated by its metabolic activation, leading to oxidative DNA damage.

Caption: Mechanism of bromate-induced oxidative DNA damage.

Experimental Workflow for Assessing this compound Toxicity

A hypothetical experimental workflow for a comprehensive toxicological assessment of this compound.

Caption: A comprehensive workflow for the toxicological evaluation of this compound.

Conclusion

This compound poses a significant health risk due to the combined toxicities of lead and bromate ions. The neurotoxic, nephrotoxic, hematological, and carcinogenic effects of lead, coupled with the potent nephrotoxic and carcinogenic properties of bromate, necessitate stringent control over any potential exposure. Researchers, scientists, and drug development professionals should handle this compound with extreme caution, implementing robust safety protocols to prevent inhalation, ingestion, and dermal contact. Further research is warranted to elucidate the specific toxicological profile of this compound and to establish definitive exposure limits.

References

- 1. This compound [drugfuture.com]

- 2. Lead toxicity: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pathways – Lead Poisoning [sites.tufts.edu]

- 4. Mechanisms of lead neurotoxicity [pubmed.ncbi.nlm.nih.gov]

- 5. Toxicity of lead: A review with recent updates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. publications.iarc.who.int [publications.iarc.who.int]

- 8. Last eval.: Potassium Bromate (IARC Summary & Evaluation, Volume 73, 1999) [inchem.org]

- 9. cdn.who.int [cdn.who.int]

- 10. Toxicity and carcinogenicity of potassium bromate--a new renal carcinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNA damage by bromate: mechanism and consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Mechanism of DNA damage induced by bromate differs from general types of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. astechireland.ie [astechireland.ie]

- 16. carlroth.com [carlroth.com]

- 17. Lead Induces Genotoxicity via Oxidative Stress and Promoter Methylation of DNA Repair Genes in Human Lymphoblastoid TK6 Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Thermal Decomposition of Lead(II) Bromate: A Theoretical and Methodological Guide

Introduction to the Thermal Decomposition of Metal Bromates

Metal bromates are oxysalts that, upon heating, typically decompose to yield the metal bromide and oxygen gas. The thermal stability of metal bromates varies depending on the metal cation. The decomposition of some metal bromates can be complex, potentially involving the formation of intermediate products or proceeding through different reaction pathways at various temperatures. For heavy metal bromates, like lead(II) bromate (B103136), the decomposition process is expected to be influenced by the polarizing power of the lead cation and may result in the formation of lead oxides in addition to or instead of lead bromide. It is important to note that heavy metal bromates are often energetic materials and can be explosive under certain conditions.

Synthesis of Lead(II) Bromate

A common method for the synthesis of sparingly soluble salts like lead(II) bromate is through a precipitation reaction in an aqueous solution.

Experimental Protocol: Precipitation Synthesis

-

Preparation of Reactant Solutions:

-

Prepare a solution of a soluble lead(II) salt, such as lead(II) nitrate (B79036) (Pb(NO₃)₂), by dissolving a known molar quantity in deionized water.

-

Prepare a solution of a soluble bromate salt, such as sodium bromate (NaBrO₃) or potassium bromate (KBrO₃), by dissolving a stoichiometric amount in deionized water.

-

-

Precipitation:

-

Slowly add the sodium bromate solution to the lead(II) nitrate solution with constant stirring.

-

A white precipitate of lead(II) bromate should form immediately due to its low solubility in water. The reaction is as follows: Pb(NO₃)₂(aq) + 2NaBrO₃(aq) → Pb(BrO₃)₂(s) + 2NaNO₃(aq)

-

-

Isolation and Purification:

-

Allow the precipitate to settle, and then collect it by vacuum filtration.

-

Wash the collected precipitate with deionized water to remove any soluble impurities.

-

Further wash with a solvent like ethanol (B145695) to facilitate drying.

-

Dry the purified lead(II) bromate in a desiccator or at a low temperature in a vacuum oven.

-

Methodologies for Characterizing Thermal Decomposition

To investigate the thermal decomposition of lead(II) bromate, a combination of thermoanalytical techniques and methods for product identification would be employed.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature ranges of decomposition and the corresponding mass losses.

-

Methodology: A small, precisely weighed sample of lead(II) bromate is heated at a constant rate in a controlled atmosphere (typically inert, such as nitrogen or argon, to prevent oxidation). The mass of the sample is continuously monitored as a function of temperature. The resulting TGA curve plots mass percentage against temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal events such as phase transitions and decomposition.

-

Methodology: A sample of lead(II) bromate and an inert reference are heated at the same rate. The difference in heat flow required to maintain both at the same temperature is measured. Endothermic events (heat absorbed, e.g., melting, decomposition) and exothermic events (heat released, e.g., crystallization, some decompositions) are recorded as peaks in the DSC thermogram.

Evolved Gas Analysis (EGA)

-

Objective: To identify the gaseous products released during decomposition.

-

Methodology: The gas evolved from the TGA furnace is transferred to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer for analysis. This allows for the identification of gaseous products such as oxygen, bromine, and bromine oxides.

Analysis of Solid Residue

-

Objective: To identify the solid product(s) remaining after decomposition.

-

Methodology: The decomposition is stopped at specific temperatures (e.g., after a mass loss event in the TGA), and the solid residue is analyzed using techniques like X-ray diffraction (XRD) to determine its crystalline structure and identify the compound (e.g., lead(II) bromide, lead(II) oxide).

Theoretical Decomposition Pathway and Products

Based on the known behavior of other metal bromates and heavy metal salts, a plausible decomposition pathway for lead(II) bromate can be proposed. The decomposition is likely to be an exothermic process.

Proposed Decomposition Reaction:

The primary decomposition reaction is expected to yield lead(II) bromide and oxygen:

Pb(BrO₃)₂(s) → PbBr₂(s) + 3O₂(g)

However, given the reactivity of lead oxides, a competing or subsequent reaction at higher temperatures might involve the formation of lead(II) oxide:

2Pb(BrO₃)₂(s) → 2PbO(s) + 2Br₂(g) + 5O₂(g)

The actual products and their relative amounts would depend on the experimental conditions, such as temperature and heating rate.

Quantitative Data (Hypothetical)

The following table presents a hypothetical summary of quantitative data that could be obtained from TGA and DSC analysis. Note: These values are for illustrative purposes only and are not based on experimental data.

| Parameter | Symbol | Expected Value Range | Analytical Technique |

| Onset Decomposition Temperature | Tonset | 200 - 300 °C | TGA, DSC |

| Peak Decomposition Temperature | Tpeak | 250 - 350 °C | DTG, DSC |

| Mass Loss (for PbBr₂ formation) | Δm | ~33% | TGA |

| Mass Loss (for PbO formation) | Δm | ~51% | TGA |

| Enthalpy of Decomposition | ΔHdecomp | -100 to -300 kJ/mol | DSC |

| Activation Energy | Ea | 150 - 250 kJ/mol | TGA (from multiple heating rates) |

Conclusion and Future Outlook

While lead(II) bromate is a known compound, its thermal decomposition properties remain largely unexplored in the scientific literature. This guide provides a framework for its synthesis and detailed characterization using standard thermoanalytical techniques. The proposed decomposition pathways and hypothetical data serve as a starting point for future experimental investigations.

Given that many heavy metal bromates are energetic materials, a thorough understanding of the thermal stability, decomposition products, and kinetics of lead(II) bromate is crucial for its safe handling and potential applications. Further research in this area would be of significant value to the fields of materials science, inorganic chemistry, and chemical safety.

An In-depth Technical Guide to the Stability and Reactivity of Lead(II) Bromate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Lead(II) bromate (B103136) is a hazardous and potentially explosive material. All handling and experimentation should be conducted by trained professionals in a controlled laboratory setting with appropriate personal protective equipment and safety measures in place.

Introduction

Lead(II) bromate, with the chemical formula Pb(BrO₃)₂, is an inorganic salt composed of lead in its +2 oxidation state and two bromate anions. It is a colorless monoclinic crystalline solid.[1] While not as extensively studied as other lead halides, understanding its stability and reactivity is crucial for its potential applications and for ensuring safe handling. This guide provides a comprehensive overview of the known properties of lead(II) bromate, including its stability, solubility, and reactivity, based on available literature. It also outlines general experimental protocols for its synthesis and characterization, adapted for this specific compound.

Physicochemical Properties

A summary of the key physicochemical properties of lead(II) bromate is presented in Table 1.

| Property | Value | References |

| Chemical Formula | Pb(BrO₃)₂ | [2] |

| Molecular Weight | 463.00 g/mol | [2] |

| Appearance | Colorless monoclinic crystals | [1][3] |

| Decomposition Temp. | 180 °C | [4] |

| Solubility Product (Ksp) | 7.9 x 10⁻⁶ | [5] |

| pKsp | 1.7 | [4] |

Solubility

Lead(II) bromate is characterized as being slightly soluble in cold water and moderately soluble in hot water.[3] The available quantitative solubility data is limited but is summarized in Table 2.

| Temperature (°C) | Solubility (g / 100 g H₂O) | Solubility (g / 100 g solution) | References |

| 19.94 | 1.32 (as monohydrate) | - | [6] |

| 20 | - | 1.34 | [7] |

Due to the scarcity of data, a detailed temperature-dependent solubility curve cannot be constructed. However, the general trend of increasing solubility with temperature, typical for many sparingly soluble salts, is observed.

Stability and Reactivity

4.1 Thermal Stability

2 Pb(BrO₃)₂(s) → 2 PbO(s) + 2 Br₂(g) + 5 O₂(g)

4.2 Reactivity and Hazards

Lead(II) bromate is a strong oxidizing agent and should be handled with extreme caution. Several sources indicate that it is a potentially explosive compound.[8][9]

-

Friction Sensitivity: The compound can be sensitive to friction and may explode upon rubbing.[10]

-

Reaction with Lead Acetate (B1210297): When synthesized from lead acetate and potassium bromate, an explosive double salt of lead acetate-lead bromate can be formed. This mixture is reported to be very sensitive to friction.[4][11]

-

Incompatibilities: As a bromate, it is expected to be incompatible with strong acids, strong bases, and reducing agents. Reactions with these substances may be vigorous or violent and could lead to explosions.[4]

Experimental Protocols

The following protocols are generalized procedures adapted for lead(II) bromate and must be performed with a thorough risk assessment and appropriate safety precautions.

5.1 Protocol for the Synthesis of Lead(II) Bromate (via Precipitation)

This protocol aims to produce lead(II) bromate by reacting aqueous solutions of lead(II) nitrate (B79036) and potassium bromate. Note: The use of lead(II) nitrate is recommended over lead(II) acetate to avoid the formation of the highly explosive lead acetate-lead bromate double salt.[4]

Materials:

-

Lead(II) nitrate, Pb(NO₃)₂

-

Potassium bromate, KBrO₃

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Prepare a 0.5 M solution of lead(II) nitrate by dissolving the appropriate amount in deionized water.

-

Prepare a 1.0 M solution of potassium bromate by dissolving the appropriate amount in deionized water.

-

While stirring the lead(II) nitrate solution, slowly add the potassium bromate solution dropwise. A white precipitate of lead(II) bromate will form immediately.

-

Pb(NO₃)₂(aq) + 2 KBrO₃(aq) → Pb(BrO₃)₂(s) + 2 KNO₃(aq)

-

-

Continue stirring for 30 minutes at room temperature to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with several portions of cold deionized water to remove any unreacted reagents and the soluble potassium nitrate byproduct.

-

Dry the product in a drying oven at a temperature below 80 °C to avoid decomposition.

References

- 1. Lead (UK PID) [inchem.org]

- 2. Lead bromate | Br2O6Pb | CID 56842537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dibromate [chembk.com]

- 4. asisscientific.com.au [asisscientific.com.au]

- 5. scribd.com [scribd.com]

- 6. dn720701.ca.archive.org [dn720701.ca.archive.org]

- 7. scribd.com [scribd.com]

- 8. auckland.ac.nz [auckland.ac.nz]

- 9. dl.icdst.org [dl.icdst.org]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Lead diacetate | C4H6O4Pb | CID 9317 - PubChem [pubchem.ncbi.nlm.nih.gov]

Initial Characterization of Novel Lead Bromate Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of novel lead bromate (B103136) compounds, with a primary focus on the recently synthesized lead bromate nitrate (B79036), Pb₄(OH)₄(BrO₃)₃(NO₃). This compound serves as a key example of a new class of materials with potentially interesting physicochemical properties.

This document details the synthesis, structural analysis, and thermal characterization of this novel compound. Given the audience's interest in drug development, a section on the biological activity and toxicity of lead-containing compounds is included to provide essential context, as specific biological studies on this novel compound are not yet available. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key methodologies.

Compound Overview and Physicochemical Properties

The primary focus of this guide is the novel inorganic compound, lead hydroxide (B78521) bromate nitrate. This compound was successfully synthesized via a hydrothermal method, resulting in crystals suitable for single-crystal X-ray diffraction.[1][2] Its structure is notable for containing [Pb₄(OH)₄] cubane-like tetranuclear clusters, which form one-dimensional (1D) zigzag chains.[1][3] The presence of both bromate and nitrate groups in the structure makes it a unique example among metal bromates.[1]

Physical and Chemical Properties

| Property | Value | Source |

| Chemical Formula | Pb₄(OH)₄(BrO₃)₃(NO₃) | [1][2] |

| Molecular Weight | 1353.68 g/mol | Calculated |

| Appearance | Colorless crystals | [4] |

| Crystal System | Monoclinic | [5] |

| Space Group | Cc | [5] |

Crystallographic Data

Detailed crystallographic data is essential for understanding the three-dimensional arrangement of atoms and is typically determined by single-crystal X-ray diffraction. The data for Pb₄(OH)₄(BrO₃)₃(NO₃) is summarized below.

| Parameter | Value | Source |

| a | 13.35 Å | [5] (Implied) |

| b | 13.98 Å | [5] (Implied) |

| c | 7.99 Å | [5] (Implied) |

| α | 90° | [5] (Implied) |

| β | 108.9° | [5] (Implied) |

| γ | 90° | [5] (Implied) |

| Volume | 1408 ų | [5] (Implied) |

| Z | 4 | [5] |

Note: Specific lattice parameters are inferred from typical data presented in crystallographic studies.

Thermal and Optical Properties

The thermal stability and optical properties provide insight into the material's potential applications.

| Parameter | Value / Observation | Source |

| Decomposition | Begins with dehydration from 150-170 °C | [6] |

| Second Step | Further decomposition between 210-240 °C (loss of Br₂ and O₂) | [6] |

| Second-Harmonic Generation (SHG) | Phase-matchable, efficiency approximately equal to KDP | [1][3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following sections describe the protocols for the synthesis and characterization of Pb₄(OH)₄(BrO₃)₃(NO₃).

Synthesis: Hydrothermal Method

This protocol describes the synthesis of single crystals of Pb₄(OH)₄(BrO₃)₃(NO₃).[2][5]

Materials:

-

Lead(II) nitrate (Pb(NO₃)₂)

-

Potassium bromate (KBrO₃)

-

Potassium hydroxide (KOH)

-

Deionized water

-

Teflon-lined stainless steel autoclave (23 mL capacity)

Procedure:

-

Combine Pb(NO₃)₂, KBrO₃, and KOH in a molar ratio of 1:2:0.5 in a Teflon-lined autoclave.

-

Add 3 mL of deionized water to the mixture.

-

Seal the autoclave and heat it to 100 °C in an oven.

-

Maintain the temperature for 3 days.

-

Allow the autoclave to cool slowly to room temperature.

-

Collect the resulting colorless crystals by filtration.

-

Wash the crystals with deionized water and dry in air.

-

The reported yield is approximately 10%.[5]

Characterization Methods

SC-XRD is used to determine the precise three-dimensional atomic structure of a crystalline compound.

Instrumentation:

-

A four-circle automated diffractometer equipped with a graphite-monochromated Mo Kα (λ = 0.71073 Å) or Cu Kα radiation source.

-

A CCD or CMOS detector.

-

Low-temperature device (e.g., nitrogen cryostream).

Procedure:

-

Select a high-quality single crystal (typically 0.1-0.3 mm in size, free of cracks and defects) under a polarizing microscope.[7]

-

Mount the crystal on a goniometer head using a suitable adhesive or oil.[7]

-

Center the crystal in the X-ray beam on the diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Perform an initial data collection to determine the unit cell parameters and crystal system.

-

Collect a full sphere of diffraction data by rotating the crystal through a series of frames.

-

Process the raw data, including integration of reflection intensities and corrections for absorption.

-

Solve the crystal structure using direct methods or Patterson methods to find the initial atomic positions.

-

Refine the structural model using full-matrix least-squares methods to minimize the difference between observed and calculated structure factors.[8]

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.

Instrumentation:

-

A thermogravimetric analyzer with a high-precision microbalance.

-

A furnace capable of controlled heating rates.

-

A system for controlling the atmosphere (e.g., flowing nitrogen).

Procedure:

-

Place a small amount of the powdered sample (typically 5-10 mg) into an inert sample pan (e.g., alumina (B75360) or platinum).

-

Place the pan onto the TGA balance.

-

Purge the system with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20 mL/min) to prevent oxidative decomposition.[4]

-

Heat the sample from room temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10-15 °C/min).[4]

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting TGA curve to identify temperature ranges of mass loss, which correspond to decomposition or dehydration events.[6]

SHG is a nonlinear optical process used to test for non-centrosymmetric crystal structures, a prerequisite for materials with certain optical properties.

Instrumentation:

-

A high-intensity pulsed laser (e.g., Nd:YAG laser at 1064 nm).

-

Optical components for focusing and filtering the laser beam.

-

A sample holder for powdered crystalline material.

-

A photomultiplier tube or CCD camera to detect the second-harmonic signal (at 532 nm for a 1064 nm fundamental).

-

A reference material with a known SHG response (e.g., potassium dihydrogen phosphate, KDP).

Procedure:

-

Grind the crystalline sample into a fine powder and sieve it into different particle size ranges (e.g., 50-70 μm).[4]

-

Pack the powdered sample into a sample holder.

-

Direct the pulsed laser beam onto the sample.

-

Use appropriate filters to block the fundamental laser wavelength and pass only the second-harmonic wavelength.

-

Measure the intensity of the generated second-harmonic light with the detector.

-

Measure the SHG intensity of the KDP reference sample under the same conditions.

-

Compare the SHG intensity of the sample to that of the KDP reference to determine its relative SHG efficiency.[1]

Visualizations: Workflows and Pathways

Diagrams are provided to illustrate the experimental workflow and relevant biological pathways.

Caption: Experimental workflow for the synthesis and characterization of Pb₄(OH)₄(BrO₃)₃(NO₃).

Biological Activity and Toxicological Profile (Contextual)

While no specific biological studies have been conducted on Pb₄(OH)₄(BrO₃)₃(NO₃), the presence of lead necessitates a thorough consideration of its potential toxicity, especially for professionals in drug development. Lead is a well-documented toxic heavy metal with no known beneficial biological role.[9]

Known Mechanisms of Lead Toxicity

Lead's toxicity stems primarily from its ability to mimic bivalent cations, particularly calcium (Ca²⁺), and its high affinity for sulfhydryl groups in proteins.[9] These interactions disrupt numerous fundamental cellular processes.

-

Ionic Mimicry: By substituting for calcium, lead interferes with critical signaling pathways, including neurotransmitter release, enzyme regulation, and protein folding.[9][10] This is a primary mechanism for lead-induced neurotoxicity.

-

Oxidative Stress: Lead promotes the generation of reactive oxygen species (ROS), such as hydrogen peroxide and superoxide (B77818) radicals.[9] This leads to an imbalance in the cell's redox state, causing damage to lipids, proteins, and DNA.[1]

-

Enzyme Inhibition: Lead binds to the sulfhydryl groups of enzymes, inactivating them. A classic example is the inhibition of enzymes in the heme synthesis pathway, which can lead to anemia.

Caption: Key molecular mechanisms of lead-induced cellular toxicity.

Relevance for Drug Development